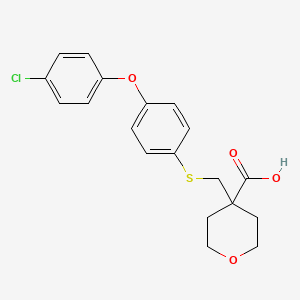

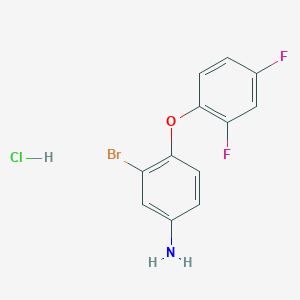

3-Bromo-4-(2,4-difluorophenoxy)aniline hydrochloride

Overview

Description

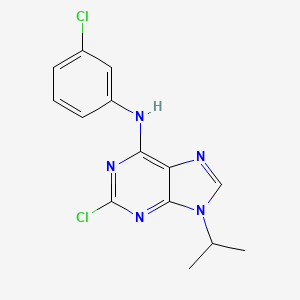

The compound 3-Bromo-4-(2,4-difluorophenoxy)aniline hydrochloride is a halogenated aniline derivative. Halogen substituents, such as bromo groups, are known to play a significant role in the crystal structures of aniline derivatives due to their polarizing effects, as seen in the comparison of various 4-substituted anilines . The presence of the difluorophenoxy group likely contributes to the electronic properties of the molecule, potentially affecting its vibrational spectra and molecular interactions .

Synthesis Analysis

The synthesis of halogenated anilines typically involves multi-step reactions, starting from halogenated nitrobenzenes followed by hydrolysis and reduction reactions . For example, 2-chloro-4-aminophenol was synthesized from 3,4-dichloronitrobenzene using a similar approach . Although the exact synthesis route for 3-Bromo-4-(2,4-difluorophenoxy)aniline hydrochloride is not detailed in the provided papers, it can be inferred that a similar methodology could be applied, with the additional step of introducing the difluorophenoxy group.

Molecular Structure Analysis

The molecular structure of halogenated anilines can be characterized by various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . The crystal structure of a related compound, 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, was determined using X-ray diffraction, which revealed the dihedral angles between aromatic rings and the overall molecular conformation . These techniques could be employed to elucidate the structure of 3-Bromo-4-(2,4-difluorophenoxy)aniline hydrochloride.

Chemical Reactions Analysis

Halogenated anilines can participate in various chemical reactions, including bromination , photocatalyzed fluoroalkylation , and palladium-catalyzed cyclization . The bromo and difluorophenoxy groups in the compound of interest may allow for similar reactivity, enabling the synthesis of a wide range of functionalized molecules. The compound could also serve as an intermediate for further modifications, such as the introduction of fluorene moieties, as demonstrated in the synthesis of a fluorene-containing aniline derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines are influenced by the nature and position of substituents on the aromatic ring. Vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques can provide insights into the effects of substituents on the structure and properties of the molecule . Theoretical density functional theory computations can be used to predict hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface, and thermodynamic functions, which are all crucial for understanding the reactivity and stability of the compound .

Scientific Research Applications

Synthesis of Fluorescent Polyurethane Cationomers

- Researchers synthesized o-hydroxy Schiff bases, including derivatives like 2-chloromethyl-N-(2-hydroxybenzilidene)aniline and similar compounds, for creating polymeric films with fluorescent properties. These compounds, including aniline derivatives, demonstrated significant fluorescent properties due to intramolecular proton transfer processes (Buruianǎ et al., 2005).

Potential in Nonlinear Optical Materials

- Aniline derivatives like 4-bromo-3-(trifluoromethyl)aniline have been studied for their potential in nonlinear optical (NLO) materials. The study included vibrational analysis and theoretical density functional theory computations to understand their structure and properties (Revathi et al., 2017).

Synthesis of Brominated Poly(N-phenyl-m-aniline)s

- The synthesis of brominated poly(N-phenyl-m-aniline)s was achieved, showing potential for applications in organic electronics. These compounds exhibit interesting redox properties and can form high-spin cationic states, making them useful in various electronic applications (Ito et al., 2002).

Vibrational Spectroscopic Analysis

- The vibrational properties of brominated anilines, like 2-bromo-4-methyl aniline, were studied using Fourier Transform-Infrared and Raman techniques. These studies are crucial in understanding the molecular geometry and behavior of these compounds (Ramalingam et al., 2010).

Crystal Structures of Halogen-substituted Anilines

- Research on the crystal structures of halogen-substituted anilines, such as 4-substituted anilines, provides insights into the molecular arrangements and potential applications in crystalline materials and molecular engineering (Dey et al., 2003).

Photocatalytic Applications

- Visible-light-promoted reactions using brominated anilines for the synthesis of functional molecules, such as difluorooxindoles, have been developed. These methods are valuable in drug discovery and development, highlighting the utility of brominated anilines in photocatalytic processes (Yu et al., 2017).

Synthesis of Novel Compounds for Biological Activities

- Bromoaniline derivatives have been synthesized and tested for antimicrobial and anti-inflammatory activities. This research demonstrates the potential of brominated anilines in the development of new pharmaceuticals (Bhat et al., 2011).

Safety and Hazards

While specific safety and hazard information for “3-Bromo-4-(2,4-difluorophenoxy)aniline hydrochloride” is not available from the search results, it’s important to handle all chemical compounds with care. Always refer to the Material Safety Data Sheet (MSDS) for the compound and follow all safety protocols when handling it.

properties

IUPAC Name |

3-bromo-4-(2,4-difluorophenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2NO.ClH/c13-9-6-8(16)2-4-11(9)17-12-3-1-7(14)5-10(12)15;/h1-6H,16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKMMCBQLMDCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)OC2=C(C=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[(2,3-dichloroanilino)methylene]malonate](/img/structure/B3034563.png)

![8-(6-Hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3034570.png)

![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3034575.png)